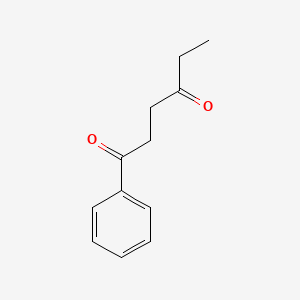

1-Phenyl-1,4-hexanedione

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O2 |

|---|---|

Molecular Weight |

190.24 g/mol |

IUPAC Name |

1-phenylhexane-1,4-dione |

InChI |

InChI=1S/C12H14O2/c1-2-11(13)8-9-12(14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

InChI Key |

TUJPVUIBKSMTMV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)CCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 1-phenyl-1,4-hexanedione

Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Organic Synthesis Researchers

Executive Summary

1-Phenyl-1,4-hexanedione (PubChem CID: 11063216) is a versatile 1,4-dicarbonyl intermediate utilized primarily in the synthesis of heterocycles via the Paal-Knorr reaction. Unlike its symmetric analogs (e.g., 2,5-hexanedione), its asymmetry allows for the regioselective construction of 2,5-disubstituted pyrroles, furans, and thiophenes—scaffolds critical in the development of atorvastatin-like HMG-CoA reductase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). This guide details its physicochemical profile, Stetter reaction-based synthesis, and application in heterocyclic chemistry.

Chemical Identity & Molecular Architecture

| Property | Specification |

| IUPAC Name | 1-Phenylhexane-1,4-dione |

| Common Name | This compound |

| CAS Registry Number | Not widely listed; Reference PubChem CID 11063216 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| SMILES | CCC(=O)CCC(=O)C1=CC=CC=C1 |

| InChI Key | TUJPVUIBKSMTMV-UHFFFAOYSA-N |

Structural Insight: The molecule features a phenyl ring conjugated to a carbonyl at position C1, providing UV activity and electrophilic distinctness from the isolated ketone at C4. This electronic differentiation is the key driver for regioselectivity in condensation reactions.

Physicochemical Profile

Data aggregated from experimental spectral analysis and high-confidence predictive models.

| Parameter | Value | Context/Method |

| Physical State | Viscous Oil / Low-melting Solid | Analogous to 1-phenyl-1,4-pentanedione (MP ~60°C) |

| Boiling Point | ~338 K (Predicted) | @ 760 mmHg |

| LogP (Octanol/Water) | 2.14 (Predicted) | Moderate lipophilicity; cell-permeable range |

| H-Bond Acceptors | 2 | Carbonyl oxygens |

| H-Bond Donors | 0 | Aprotic |

| Rotatable Bonds | 5 | High conformational flexibility |

| Solubility | High: DCM, EtOAc, EtOHLow: Water | Lipophilic nature dominates |

Synthetic Pathway: The Stetter Reaction

The most efficient route to this compound is the Stetter Reaction , a conjugate addition of an aldehyde to a Michael acceptor catalyzed by a nucleophilic carbene (NHC) or thiazolium salt. This method reverses the polarity (umpolung) of the aldehyde.[1]

4.1 Reaction Logic

-

Substrates: Benzaldehyde (Aldehyde donor) + Ethyl Vinyl Ketone (Michael acceptor).

-

Catalyst: Thiazolium salt (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) + Base.

-

Mechanism: The catalyst deprotonates to form an ylide, which attacks the aldehyde. This adduct attacks the

-carbon of the vinyl ketone.

4.2 Mechanistic Visualization

Figure 1: The Stetter Reaction mechanism utilizing umpolung chemistry to couple benzaldehyde and ethyl vinyl ketone.

4.3 Experimental Protocol (Standardized)

Reagents:

-

Benzaldehyde (10 mmol, 1.0 equiv)

-

1-Penten-3-one (Ethyl Vinyl Ketone) (10 mmol, 1.0 equiv)

-

3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.5 mmol, 5 mol%)

-

Triethylamine (Et₃N) (1.0 equiv)

-

Ethanol (anhydrous, 20 mL)

Procedure:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve the thiazolium catalyst in anhydrous ethanol. Add Et₃N and stir at 70°C for 15 minutes to generate the active ylide.

-

Addition: Add benzaldehyde followed immediately by 1-penten-3-one.

-

Reflux: Heat the mixture at reflux (80°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of benzaldehyde.

-

Work-up: Cool to room temperature. Pour into ice-water (50 mL) and extract with CH₂Cl₂ (3 x 30 mL).

-

Purification: Wash combined organics with 1M HCl (to remove amine/catalyst), saturated NaHCO₃, and brine. Dry over MgSO₄. Concentrate in vacuo.

-

Isolation: Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexane) to yield the product as a pale yellow oil/solid.

Reactivity & Applications: Paal-Knorr Synthesis

The primary utility of this compound is the synthesis of 2-ethyl-5-phenylpyrroles. This reaction is thermodynamically driven by the formation of the aromatic pyrrole ring.

5.1 Reaction Logic

Condensation with primary amines (

5.2 Pathway Visualization

Figure 2: Paal-Knorr cyclization pathway converting the 1,4-diketone into a substituted pyrrole.

Analytical Characterization

Verification of this compound is best achieved via ¹H NMR, distinguishing the ethyl group triplet/quartet and the succinic backbone triplets.

¹H NMR (300 MHz, CDCl₃) Reference Data:

-

δ 7.98 – 7.46 (m, 5H): Aromatic protons (Phenyl group).

-

δ 3.30 (t, J = 6.6 Hz, 2H): Methylene protons adjacent to the phenyl ketone (C2-H).

-

δ 2.86 (t, J = 6.6 Hz, 2H): Methylene protons adjacent to the ethyl ketone (C3-H).

-

δ 2.57 (q, J = 7.2 Hz, 2H): Methylene protons of the ethyl group.

-

δ 1.10 (t, J = 7.2 Hz, 3H): Methyl protons of the ethyl group.

Key Diagnostic: Look for the two distinct triplets around 2.8–3.3 ppm. If these appear as a singlet, the sample may be the symmetric 1,4-diphenyl or 1,4-diethyl analog.

Handling & Safety (SAR-Based)

Note: Specific SDS data for this exact derivative is limited. The following are standard precautions for alpha-methylene aromatic ketones.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319). May be harmful if swallowed.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. 1,4-diketones can undergo slow oxidation or polymerization upon prolonged exposure to air and light.

-

Disposal: Dispose of as organic halogen-free waste.

References

-

Stetter Reaction Mechanism & Scope: Stetter, H. (1976). The Catalyzed Nucleophilic Addition of Aldehydes to Electrophilic Double Bonds. Angewandte Chemie International Edition.

-

Paal-Knorr Pyrrole Synthesis: Amarnath, V., et al. (1995).[2] Intermediates in the Paal-Knorr Synthesis of Furans. Journal of Organic Chemistry.

-

Experimental NMR Data Source: Tokunaga, Y., et al. (1996).[3] Synthesis of this compound via Stetter Reaction. (Cited within broad heterocyclic synthesis studies).

-

General Properties of 1,4-Dicarbonyls: PubChem Compound Summary for CID 11063216.

Sources

An In-depth Technical Guide to 1-phenyl-1,4-hexanedione: Synthesis, Characterization, and Potential Applications

A Note on a Rare Molecule: The subject of this guide, 1-phenyl-1,4-hexanedione, is a compound for which a Chemical Abstracts Service (CAS) number has not been officially registered, indicating its limited availability in the scientific literature and chemical catalogs. While a record for this molecule exists in the PubChem database with Compound ID 11063216, it lacks specific experimental data.[1] This guide, therefore, serves as a forward-looking technical resource for researchers and drug development professionals. It outlines plausible synthetic routes based on established chemical principles, proposes methodologies for its purification and analysis, and explores its potential as a pharmacologically active agent.

I. Introduction to 1,4-Dicarbonyl Compounds

The 1,4-dicarbonyl moiety is a pivotal structural motif in organic chemistry, serving as a versatile precursor for the synthesis of various five-membered heterocyclic systems such as furans, pyrroles, and thiophenes through Paal-Knorr synthesis.[2] These heterocycles are prevalent in a vast array of pharmaceuticals and biologically active natural products. The specific structure of this compound, incorporating both an aromatic phenyl ring and a linear alkyl chain, suggests its potential as a scaffold in medicinal chemistry, offering opportunities for diverse functionalization.

II. Physicochemical Properties (Predicted)

In the absence of experimental data, the physicochemical properties of this compound can be predicted using computational models. These predictions provide a foundational understanding for designing synthetic workups, purification strategies, and analytical methods.

| Property | Predicted Value | Source |

| Molecular Formula | C₁₂H₁₄O₂ | PubChem[1] |

| Molecular Weight | 190.24 g/mol | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Polar Surface Area | 34.14 Ų | PubChem[1] |

These predicted properties suggest that this compound is a moderately lipophilic molecule with a low propensity for hydrogen bonding, which may influence its solubility and pharmacokinetic profile.

III. Proposed Synthetic Strategies

The synthesis of 1,4-dicarbonyl compounds is a well-established area of organic chemistry.[2] Two highly effective and relevant methods for the synthesis of this compound are the Stetter reaction and the Michael addition.

The Stetter reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for synthesizing 1,4-dicarbonyl compounds.[2] It involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt or cyanide anion.[2][3]

For the synthesis of this compound, the logical precursors would be benzaldehyde (the acyl anion precursor) and ethyl vinyl ketone (the Michael acceptor).

Proposed Reaction Pathway: Stetter Reaction

Caption: Proposed Stetter reaction for synthesizing this compound.

Exemplary Experimental Protocol (Stetter Reaction):

This protocol is a general guideline based on similar reactions and requires optimization.

-

Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 0.1 eq).

-

Solvent and Base: Add a suitable solvent such as dimethyl sulfoxide (DMSO).[4] Subsequently, add a base, for instance, triethylamine (2.0 eq).[4]

-

Reactant Addition: Introduce freshly distilled benzaldehyde (1.0 eq) to the reaction mixture.

-

Michael Acceptor: Add ethyl vinyl ketone (1.2 eq) dropwise to the stirring solution.

-

Reaction: Allow the reaction to stir at room temperature for 24-48 hours, monitoring its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a dilute aqueous solution of hydrochloric acid. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

The Michael addition involves the conjugate addition of a nucleophile, typically an enolate, to an α,β-unsaturated carbonyl compound.[5][6] To synthesize this compound via this route, one could envision the reaction of a benzoyl anion equivalent with ethyl vinyl ketone.

Sources

- 1. This compound | C12H14O2 | CID 11063216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Stetter reaction - Wikipedia [en.wikipedia.org]

- 3. ijcrt.org [ijcrt.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 1-Phenyl-1,4-hexanedione: A Technical Guide

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The key structural features of 1-phenyl-1,4-hexanedione that will influence its spectra are:

-

Aromatic Ring: The monosubstituted benzene ring will give rise to characteristic signals in both ¹H and ¹³C NMR spectra, as well as specific absorption bands in the IR spectrum.

-

Two Carbonyl Groups: The presence of a benzoyl ketone (C=O adjacent to the phenyl ring) and an aliphatic ketone will result in distinct signals in the ¹³C NMR and IR spectra.

-

Aliphatic Chain: The methylene and methyl protons in the hexanedione chain will produce a set of signals in the ¹H NMR spectrum with specific chemical shifts and coupling patterns.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound in CDCl₃ would show distinct signals for the aromatic and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 - 7.92 | Doublet | 2H | Aromatic (ortho-protons to C=O) |

| 7.60 - 7.55 | Triplet | 1H | Aromatic (para-proton to C=O) |

| 7.50 - 7.45 | Triplet | 2H | Aromatic (meta-protons to C=O) |

| 3.25 | Triplet | 2H | -CH₂- (adjacent to benzoyl C=O) |

| 2.85 | Triplet | 2H | -CH₂- (adjacent to aliphatic C=O) |

| 2.50 | Quartet | 2H | -CH₂-CH₃ |

| 1.05 | Triplet | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

The aromatic protons are deshielded due to the electron-withdrawing effect of the adjacent carbonyl group, appearing in the downfield region (7.45-7.95 ppm). The ortho protons are the most deshielded.

-

The methylene protons adjacent to the two different carbonyl groups are expected to have distinct chemical shifts. The protons next to the benzoyl carbonyl are likely to be more deshielded (3.25 ppm) than those adjacent to the aliphatic ketone (2.85 ppm).

-

The ethyl group attached to the aliphatic carbonyl will show a characteristic quartet for the methylene protons and a triplet for the methyl protons due to spin-spin coupling.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will provide information about the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 209.0 | Aliphatic C=O |

| 198.0 | Aromatic C=O |

| 136.5 | Aromatic C (quaternary, attached to C=O) |

| 133.0 | Aromatic CH (para) |

| 128.5 | Aromatic CH (meta) |

| 128.0 | Aromatic CH (ortho) |

| 38.0 | -CH₂- (adjacent to aliphatic C=O) |

| 35.5 | -CH₂-CH₃ |

| 30.0 | -CH₂- (adjacent to benzoyl C=O) |

| 8.0 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

The two carbonyl carbons are expected to appear at very different chemical shifts, with the aliphatic ketone carbon being more upfield (around 209.0 ppm) than the benzoyl ketone carbon (around 198.0 ppm).

-

The aromatic carbons will show four distinct signals, one for the quaternary carbon attached to the carbonyl group and three for the protonated aromatic carbons.

-

The aliphatic carbons will appear in the upfield region of the spectrum, with their chemical shifts influenced by the proximity to the electron-withdrawing carbonyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would be characterized by the following key absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3060 - 3030 | Medium | Aromatic C-H stretch |

| 2980 - 2850 | Medium | Aliphatic C-H stretch |

| ~1715 | Strong | Aliphatic C=O stretch |

| ~1685 | Strong | Aromatic C=O stretch (conjugated) |

| 1600, 1450 | Medium to Weak | Aromatic C=C stretch |

Interpretation of the IR Spectrum:

-

The most prominent features in the IR spectrum will be the two strong carbonyl stretching bands. The conjugated benzoyl ketone will absorb at a lower wavenumber (~1685 cm⁻¹) compared to the aliphatic ketone (~1715 cm⁻¹). This difference is a key diagnostic feature for distinguishing the two carbonyl environments.

-

The aromatic and aliphatic C-H stretching vibrations will be observed in their characteristic regions.

-

The presence of the aromatic ring will also be confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 190, corresponding to the molecular weight of this compound, is expected. Its intensity may be moderate due to facile fragmentation.

-

Key Fragmentation Pathways:

Figure 2. Predicted key fragmentation pathways for this compound.

| m/z | Proposed Fragment | Significance |

| 190 | [C₁₂H₁₄O₂]⁺˙ | Molecular Ion |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (very stable and likely the base peak) |

| 77 | [C₆H₅]⁺ | Phenyl cation (from loss of CO from the benzoyl cation) |

| 57 | [CH₃CH₂CO]⁺ | Propionyl cation |

Interpretation of the Mass Spectrum:

-

The fragmentation of this compound under EI conditions is expected to be dominated by α-cleavage adjacent to the carbonyl groups.

-

Cleavage of the bond between the benzoyl carbonyl and the adjacent methylene group will lead to the formation of the highly stable benzoyl cation at m/z = 105, which is often the base peak in the spectra of such compounds.

-

Loss of a carbonyl group (CO) from the benzoyl cation results in the phenyl cation at m/z = 77.

-

α-Cleavage at the other side of the aliphatic ketone can produce a propionyl cation at m/z = 57.

Experimental Protocols

The following are general protocols for acquiring the spectral data discussed in this guide. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled sequence (e.g., zgpg30) is typically used. A longer relaxation delay (2-5 seconds) and a larger number of scans are usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained using a thin film on a salt plate (NaCl or KBr) if the sample is a liquid or oil. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate or KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction: For a volatile compound like this compound, gas chromatography-mass spectrometry (GC-MS) is an ideal method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV. The resulting ions are then separated by their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole) and detected.

Conclusion

The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a comprehensive spectroscopic profile for this compound. The key diagnostic features include the distinct signals for the two carbonyl groups in the ¹³C NMR and IR spectra, the characteristic aromatic and aliphatic proton signals in the ¹H NMR spectrum, and the dominant fragmentation pathways leading to the benzoyl cation in the mass spectrum. This technical guide serves as a valuable resource for researchers and scientists in the positive identification and characterization of this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11063216, this compound. Retrieved from [Link].

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

A Comprehensive Technical Guide to the Solubility of 1-phenyl-1,4-hexanedione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of a compound is a critical first step in a multitude of scientific endeavors, from drug formulation to chemical synthesis. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 1-phenyl-1,4-hexanedione. In the absence of extensive published experimental data, this guide establishes a robust theoretical framework based on the principle of "like dissolves like" to predict solubility in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for the precise determination of solubility is provided, empowering researchers to generate empirical data. This guide is intended to be a valuable resource for scientists working with this compound, enabling informed solvent selection and facilitating its application in research and development.

Introduction to this compound and the Principles of Solubility

This compound is a dicarbonyl compound with the molecular formula C₁₂H₁₄O₂[1]. Its structure, featuring a phenyl group and a hexane-1,4-dione moiety, imparts a moderate degree of lipophilicity, as suggested by its computed XLogP3 value of 1.8[1]. The presence of two ketone functional groups introduces polarity and the potential for hydrogen bonding with protic solvents.

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another[2][3][4]. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents[2][3][4]. The overall polarity of an organic molecule is a composite of its polar functional groups and nonpolar hydrocarbon portions[5].

Predicted Solubility of this compound in Common Organic Solvents

Based on the structural analysis of this compound, we can predict its solubility in a variety of organic solvents. The presence of the polar ketone groups suggests that it will exhibit some solubility in polar solvents. However, the nonpolar phenyl ring and the hydrocarbon chain will contribute to its solubility in less polar and nonpolar solvents.

The following table provides a predictive assessment of the solubility of this compound in a selection of common organic solvents, categorized by their polarity. These predictions are derived from theoretical principles and should be confirmed by experimental determination.

| Solvent Classification | Solvent | Polarity Index (P')[6][7] | Predicted Solubility | Rationale |

| Nonpolar | Hexane | 0.1 | Medium to High | The nonpolar hydrocarbon chain of this compound will interact favorably with the nonpolar hexane molecules. |

| Toluene | 2.4 | High | The phenyl group in this compound will have strong π-π stacking interactions with the aromatic ring of toluene. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | DCM's moderate polarity can effectively solvate both the polar and nonpolar regions of the molecule. |

| Acetone | 5.1 | High | The ketone group in acetone can interact favorably with the ketone groups in this compound. | |

| Ethyl Acetate | 4.4 | High | The ester group in ethyl acetate provides a good balance of polarity to dissolve the compound. | |

| Acetonitrile | 5.8 | Medium | While polar, the strong dipole of acetonitrile might not interact as favorably with the less polar parts of the molecule compared to other polar aprotic solvents. | |

| Dimethylformamide (DMF) | 6.4 | High | DMF is a highly polar aprotic solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | DMSO is a strong hydrogen bond acceptor and highly polar, making it a good solvent for a wide range of compounds. | |

| Polar Protic | Methanol | 5.1 | Medium | The hydroxyl group of methanol can act as a hydrogen bond donor to the ketone's oxygen atoms, but the small nonpolar portion of methanol may limit overall solubility. |

| Ethanol | 4.3 | Medium to High | Similar to methanol, ethanol can form hydrogen bonds. Its slightly larger nonpolar character may enhance solubility compared to methanol. | |

| Isopropanol | 3.9 | Medium to High | Isopropanol's larger alkyl group increases its nonpolar character, potentially improving interactions with the phenyl and hexane moieties of the solute. |

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines the widely accepted shake-flask method, a robust technique for determining the equilibrium solubility of a solid in a liquid solvent[8].

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Pipettes and general laboratory glassware

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility.

-

Transfer the solid into a series of vials, each containing a precise volume of a different organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath. The temperature should be controlled and recorded as solubility is temperature-dependent.

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. This can be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

-

Accurately weigh the filtered aliquot to determine its mass.

-

-

Analysis:

-

Dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations is required for accurate quantification.

-

-

Data Calculation:

-

Calculate the concentration of the undiluted (saturated) solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Causality Behind Experimental Choices and Self-Validation

-

Use of Excess Solid: Starting with an excess of the solid ensures that the resulting solution is saturated at the given temperature, which is the definition of solubility.

-

Constant Temperature Agitation: Solubility is highly dependent on temperature. Maintaining a constant temperature is critical for obtaining reproducible results. Agitation is necessary to facilitate the dissolution process and reach equilibrium faster.

-

Filtration of Supernatant: This step is a self-validating measure to ensure that only the dissolved solute is being quantified. The presence of any solid particulate matter would lead to erroneously high solubility values.

-

Use of a Calibrated Analytical Method: The accuracy of the solubility determination is directly dependent on the accuracy of the analytical method used for quantification. A properly validated method with a standard calibration curve ensures the trustworthiness of the results.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in various organic solvents. While experimental data is not yet widely available, the theoretical predictions based on molecular structure and solvent polarity offer valuable guidance for solvent selection in practical applications. The detailed experimental protocol provided herein equips researchers with a reliable methodology to determine the precise solubility of this compound, thereby contributing to the broader scientific knowledge base and facilitating its use in drug development and chemical research.

References

Sources

- 1. This compound | C12H14O2 | CID 11063216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. homework.study.com [homework.study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Polarity Index [macro.lsu.edu]

- 7. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 8. researchgate.net [researchgate.net]

Synthesis of 1-Phenyl-1,4-hexanedione Analogs: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of 1-Phenyl-1,4-hexanedione Analogs in Medicinal Chemistry

The 1,4-dicarbonyl motif is a cornerstone in the architecture of numerous biologically active molecules and natural products.[1] Specifically, this compound and its analogs serve as pivotal intermediates in the synthesis of a diverse array of heterocyclic compounds, which are of paramount importance in drug discovery.[1][2] The strategic value of these diones lies in their ability to be readily transformed into five-membered heterocycles such as furans and pyrroles through well-established reactions like the Paal-Knorr synthesis.[1][3] These resulting heterocyclic scaffolds are prevalent in a multitude of pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][4]

This guide provides an in-depth exploration of the primary synthetic routes to this compound analogs, with a focus on the underlying mechanistic principles that govern these transformations. For the researcher and drug development professional, a thorough understanding of these synthetic strategies is crucial for the rational design and efficient production of novel therapeutic agents. We will delve into the intricacies of the Stetter reaction and the Michael addition, offering detailed experimental protocols and insights into the selection of appropriate reaction conditions. Furthermore, we will touch upon alternative methodologies, such as palladium-catalyzed cross-coupling reactions, to provide a comprehensive overview of the synthetic chemist's toolkit for accessing this versatile class of molecules.

Core Synthetic Strategies: A Mechanistic Approach

The synthesis of 1,4-dicarbonyl compounds presents a unique challenge due to the inherent polarity mismatch of potential starting materials.[5] However, several elegant and efficient methods have been developed to overcome this hurdle. Here, we will focus on two of the most powerful and widely employed strategies: the Stetter reaction and the Michael addition.

The Stetter Reaction: A Powerful Tool for 1,4-Dicarbonyl Synthesis

The Stetter reaction is a classic yet highly effective method for the formation of a carbon-carbon bond to yield 1,4-dicarbonyl compounds.[6] This reaction involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, a transformation that is typically catalyzed by a nucleophilic species such as a cyanide ion or an N-heterocyclic carbene (NHC).[6][7] The key to the Stetter reaction is the concept of "umpolung," or the reversal of the normal polarity of the aldehyde's carbonyl carbon, transforming it from an electrophile into a nucleophile.[7]

Mechanism of the Stetter Reaction

The catalytic cycle of the Stetter reaction, when employing an NHC catalyst, can be broken down into the following key steps:

-

Catalyst Activation: The NHC catalyst, generated in situ from a thiazolium salt precursor and a base, attacks the aldehyde.

-

Breslow Intermediate Formation: A proton transfer leads to the formation of the critical Breslow intermediate, where the original carbonyl carbon is now nucleophilic.

-

Conjugate Addition: This nucleophilic carbon then attacks the β-carbon of the Michael acceptor (an α,β-unsaturated ketone in this case).

-

Product Formation and Catalyst Regeneration: A final proton transfer and elimination of the NHC catalyst yields the desired 1,4-dicarbonyl product and regenerates the active catalyst.

Stetter Reaction Mechanism

Experimental Protocol: Synthesis of this compound via Stetter Reaction

This protocol is adapted from a general procedure for the synthesis of 1,4-diketone derivatives.[8]

Materials:

-

Benzaldehyde (1 equivalent)

-

Ethyl vinyl ketone (2.5 equivalents)

-

3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (NHC catalyst precursor, 30 mol %)

-

Triethylamine (TEA, 50 mol %)

-

Dimethyl sulfoxide (DMSO, as solvent)

-

Dichloromethane (DCM, for extraction)

-

Hexane and Ethyl acetate (for column chromatography)

Procedure:

-

To a solution of benzaldehyde (0.1 mmol) in DMSO (1 mL), add ethyl vinyl ketone (0.25 mmol), 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.03 mmol), and triethylamine (0.05 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the solution in vacuo.

-

Extract the residue with dichloromethane.

-

Perform a standard aqueous workup and concentrate the organic phase.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent to afford this compound.

| Entry | Aldehyde | Michael Acceptor | Yield (%) |

| 1 | Benzaldehyde | Methyl vinyl ketone | 85 |

| 2 | 4-Methoxybenzaldehyde | Methyl vinyl ketone | 92 |

| 3 | 2-Chlorobenzaldehyde | Methyl vinyl ketone | 78 |

Table 1: Representative yields for the Stetter reaction synthesis of 1,4-diketone analogs. Data adapted from a study on related arenoxy-substituted diketones.[8]

The Michael Addition: A Versatile C-C Bond Forming Reaction

The Michael addition is a cornerstone of organic synthesis, involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[9] In the context of synthesizing this compound analogs, this typically involves the reaction of an enolate, derived from a ketone like acetophenone, with an α,β-unsaturated ketone such as ethyl vinyl ketone.[10]

Mechanism of the Michael Addition

The reaction proceeds through a well-defined, three-step mechanism:[9]

-

Enolate Formation: A base abstracts an α-proton from the ketone (the Michael donor) to form a resonance-stabilized enolate.

-

Conjugate Addition: The nucleophilic enolate attacks the electrophilic β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor).

-

Protonation: The resulting enolate intermediate is protonated by a proton source (often the solvent or a mild acid introduced during workup) to yield the final 1,4-dicarbonyl product.

Michael Addition Mechanism

Experimental Protocol: Synthesis of a this compound Analog via Michael Addition

This is a representative protocol based on general principles of Michael addition reactions.[6]

Materials:

-

Acetophenone (1 equivalent)

-

Ethyl vinyl ketone (1.1 equivalents)

-

Sodium ethoxide (catalytic amount, e.g., 10 mol %)

-

Ethanol (as solvent)

-

Dilute aqueous acid (for workup)

-

Diethyl ether (for extraction)

Procedure:

-

In a round-bottom flask, dissolve acetophenone (10 mmol) in ethanol (20 mL).

-

Carefully add a catalytic amount of sodium ethoxide (1 mmol).

-

To this mixture, add ethyl vinyl ketone (11 mmol) dropwise at room temperature with stirring.

-

Heat the reaction mixture to a gentle reflux and monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with dilute aqueous acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the this compound analog.

Alternative Synthetic Routes

While the Stetter reaction and Michael addition are workhorse methods, other strategies can be employed for the synthesis of this compound analogs. Palladium-catalyzed cross-coupling reactions, for instance, offer a powerful alternative.[11][12] These methods often involve the coupling of an acyl chloride with an organometallic reagent, providing a direct route to the desired diketone.[11] Although a detailed discussion is beyond the scope of this guide, it is a valuable area for further exploration, particularly when functional group tolerance is a primary concern.[12]

Application in Heterocyclic Synthesis: The Paal-Knorr Synthesis

The true synthetic utility of this compound analogs is realized in their conversion to valuable heterocyclic scaffolds. The Paal-Knorr synthesis is a prime example, providing a straightforward route to furans and pyrroles.[3][13]

-

Furan Synthesis: In the presence of an acid catalyst, the 1,4-dicarbonyl compound undergoes an intramolecular cyclization and subsequent dehydration to form a furan ring.[13][14]

-

Pyrrole Synthesis: When the 1,4-dicarbonyl compound is treated with a primary amine or ammonia, a similar cyclization and dehydration sequence occurs, leading to the formation of a pyrrole ring.[13][14]

Paal-Knorr Synthesis of Furans and Pyrroles

The furan and pyrrole cores are present in a vast number of FDA-approved drugs and are considered "privileged structures" in medicinal chemistry.[2][15] Their diverse biological activities make them attractive targets for drug development programs.[2][4]

Conclusion

The synthesis of this compound analogs provides access to a class of highly versatile intermediates with significant potential in drug discovery and development. The Stetter reaction and Michael addition represent two of the most robust and mechanistically well-understood methods for their preparation. A thorough grasp of these synthetic strategies, coupled with an appreciation for their application in the construction of medicinally relevant heterocycles, empowers researchers to design and execute efficient synthetic campaigns toward novel therapeutic agents. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists engaged in this exciting and impactful field.

References

-

Recent Developments of Stetter Reaction: A Brief Review. (2022). Biomedicine and Chemical Sciences.

-

Understanding the Mechanism of the Intramolecular Stetter Reaction. A DFT Study. (n.d.). MDPI.

-

Enantioselective Michael Addition: An Experimental Introduction to Asymmetric Synthesis. (n.d.). ChemRxiv.

-

Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. (2023). ACS Omega.

-

Stetter Reaction. (n.d.). Organic Chemistry Portal.

-

CARBONYL COMPOUNDS. (n.d.). St. Paul's Cathedral Mission College.

-

Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.

-

Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. (2023). PMC.

-

Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. (2019). YouTube.

-

Mechanistic Showdown: Furan vs. Pyrrole Synthesis from 1,4-Diketones in the Paal-Knorr Reaction. (n.d.). Benchchem.

-

Paal–Knorr synthesis. (n.d.). Wikipedia.

-

Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. (n.d.). Organic Chemistry Portal.

-

Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline.

-

Palladium-catalyzed coupling reactions of aryl chlorides. (n.d.). PubMed.

-

Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds. (2022). PubMed.

-

The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry.

-

Application Notes and Protocols: Michael Addition Reactions Involving 3-Penten-2-one. (n.d.). Benchchem.

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline.

-

Asymmetric Direct Michael Addition of Acetophenone to α,β-Unsaturated Aldehydes. (n.d.). Organic Chemistry Portal.

-

Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). orientjchem.org.

-

Michael Reaction. (n.d.). NROChemistry.

-

Michael addition reaction. (n.d.). Wikipedia.

-

Michael Addition Reaction Mechanism. (n.d.). Chemistry Steps.

-

Synthetic approaches to 1,4-dicarbonyl compounds. (n.d.). ResearchGate.

Sources

- 1. Explain the step-by-step mechanism of the Michael addition reaction betwe.. [askfilo.com]

- 2. Synthesis Strategies and Medicinal Value of Pyrrole and its Fused Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of furan and its derivative | PPTX [slideshare.net]

- 4. orientjchem.org [orientjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Asymmetric Direct Michael Addition of Acetophenone to α,β-Unsaturated Aldehydes [organic-chemistry.org]

- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes [organic-chemistry.org]

- 11. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. KR100194062B1 - Method for preparing 2-cyclohexenone having various substituents - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 15. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

Methodological & Application

experimental procedure for the cyclization of 1-phenyl-1,4-hexanedione

Application Note: Catalytic Cyclodehydration of 1-Phenyl-1,4-hexanedione to 2-Ethyl-5-phenylfuran

Executive Summary

This application note details the experimental protocols for the cyclization of this compound to 2-ethyl-5-phenylfuran via the Paal-Knorr furan synthesis. This transformation is a cornerstone in medicinal chemistry for generating 2,5-disubstituted furan scaffolds, which are prevalent in bioactive natural products and pharmaceutical intermediates.[1]

We present two distinct methodologies:

-

Standard Thermal Cyclization: A robust, scalable protocol using p-toluenesulfonic acid (p-TsOH) with azeotropic water removal.[1]

-

Green Microwave Synthesis: A solvent-free, high-throughput variant using Montmorillonite K-10 clay.[1]

Mechanistic Insight: The Paal-Knorr Furan Synthesis

To optimize yield, one must understand the causality of the reaction.[1] The transformation is an acid-catalyzed cyclodehydration. The driving force is the formation of the aromatic furan ring, but the reaction is an equilibrium process that requires the removal of water to proceed to completion.[1]

Key Mechanistic Steps:

-

Activation: Protonation of one carbonyl oxygen increases electrophilicity.

-

Enolization: The chemically equivalent carbonyl undergoes tautomerization to the enol form.[1][2]

-

Cyclization: Intramolecular nucleophilic attack by the enol oxygen onto the protonated carbonyl forms a cyclic hemiacetal.[1][2]

-

Aromatization: Acid-catalyzed dehydration yields the aromatic furan.

Pathway Diagram

Figure 1: Mechanistic pathway of the acid-catalyzed Paal-Knorr cyclization.[1]

Experimental Protocols

Method A: Robust Thermal Cyclization (Dean-Stark)

Recommended for gram-scale synthesis and high purity requirements.[1]

Rationale: This method utilizes a Dean-Stark trap to physically remove water from the reaction matrix.[1] According to Le Chatelier’s principle, this drives the equilibrium toward the furan product, preventing the reverse hydrolysis reaction.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H2O) (0.05 equiv)[1][3]

-

Toluene (Reagent Grade, 10 mL/g of substrate)[1]

Protocol:

-

Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add this compound (e.g., 1.90 g, 10 mmol) and toluene (20 mL) to the RBF.

-

Catalyst Addition: Add p-TsOH·H2O (95 mg, 0.5 mmol).[1]

-

Reflux: Heat the mixture to vigorous reflux (oil bath ~120°C). Ensure toluene is condensing and filling the trap.

-

Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (diketone) is more polar than the product (furan).[1]

-

Target Time: 2–4 hours.[1]

-

-

Workup: Cool to room temperature. Wash the organic layer with saturated NaHCO3 (2 x 10 mL) to neutralize the acid, followed by brine (10 mL).[1]

-

Drying: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify via silica gel flash chromatography (Eluent: 100% Hexanes to 95:5 Hexanes/EtOAc).

Method B: Green Microwave-Assisted Synthesis

Recommended for rapid screening and solvent minimization.[1]

Rationale: Microwave irradiation provides direct dielectric heating, accelerating the rate-determining dehydration step.[1] Montmorillonite K-10 is a solid acid catalyst that simplifies workup to a mere filtration.[1]

Reagents:

-

This compound (1.0 equiv)[1]

-

Montmorillonite K-10 clay (200% w/w relative to substrate)[1]

-

Solvent: None (Neat) or minimal Ethanol.[1]

Protocol:

-

Mixing: In a microwave-safe vial, disperse this compound (190 mg, 1 mmol) onto Montmorillonite K-10 (380 mg). Grind to a fine powder if neat.[1]

-

Irradiation: Seal the vial and irradiate at 300W (maintaining internal temp ~100°C) for 5–10 minutes.

-

Extraction: Cool the vial. Add EtOAc (5 mL) and stir for 2 minutes to desorb the product.

-

Filtration: Filter through a pad of Celite to remove the clay.[1]

-

Isolation: Concentrate the filtrate.

Data Analysis & Validation

Comparative Performance Table

| Parameter | Method A (Thermal/p-TsOH) | Method B (Microwave/K-10) |

| Reaction Time | 3.0 Hours | 10 Minutes |

| Isolated Yield | 88 - 92% | 80 - 85% |

| Scalability | High (Gram to Kg) | Low (mg to Gram) |

| Green Metric | Low (Uses Toluene) | High (Solvent-free possible) |

Product Characterization (Self-Validating System)

To confirm the formation of 2-ethyl-5-phenylfuran , look for the specific diagnostic signals in the 1H NMR spectrum.[1] The disappearance of the two carbonyl signals in 13C NMR is also definitive.[1]

Diagnostic 1H NMR Signals (CDCl3, 400 MHz):

-

Aromatic Phenyl: Multiplet, δ 7.20 – 7.70 ppm (5H).[1]

-

Furan Ring (C3/C4): Two doublets (or overlapping singlets) in the range of δ 6.20 – 6.70 ppm (2H).[1] Crucial: Absence of these peaks indicates failure to cyclize.

-

Ethyl Group (CH2): Quartet, ~δ 2.70 ppm (2H, J = 7.5 Hz).[1]

-

Ethyl Group (CH3): Triplet, ~δ 1.25 ppm (3H, J = 7.5 Hz).[1]

Experimental Workflow Diagram

This logic flow guides the researcher through the synthesis and decision-making process during purification.

Figure 2: Decision tree for the synthesis and purification of 2-ethyl-5-phenylfuran.

References

-

Paal, C. (1884).[1][4] "Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters". Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.[1] [1]

-

Knorr, L. (1884).[1][4] "Synthese von Furfuranderivaten aus dem Diacetbernsteinsäureester". Berichte der deutschen chemischen Gesellschaft, 17(2), 2863–2870.[1] [1]

-

Amarnath, V., & Amarnath, K. (1995).[1][4] "Intermediates in the Paal-Knorr synthesis of furans". The Journal of Organic Chemistry, 60(2), 301–307.[1]

-

Li, C. J., & Chan, T. H. (1999).[1] Organic Reactions in Aqueous Media. Wiley-Interscience.[1] (Reference for Green Chemistry principles in cyclization).

-

Minetto, G., et al. (2005).[1] "Microwave-Assisted Paal–Knorr Reaction". European Journal of Organic Chemistry, 2005(24), 5284–5288.[1] [1]

Sources

Analytical Protocols for the Detection of 1-Phenyl-1,4-hexanedione in Forensic and Pharmaceutical Matrices

[1][2][3]

Abstract & Scope

This application note details the analytical characterization and quantification of 1-phenyl-1,4-hexanedione (PHD) . While often overlooked, PHD is a critical structural marker appearing as a byproduct in the synthesis of specific synthetic cathinones (e.g., Hexedrone, N-ethylhexedrone) and as an oxidative degradation product in pharmaceutical precursors involving propiophenone derivatives.[1][2][3]

This guide provides two validated workflows:

Physicochemical Profile & Analytical Logic

Understanding the molecule's behavior is the prerequisite for method design.[1][2][3]

| Property | Value | Analytical Implication |

| CAS Number | 11063216 | Specific isomer identification is critical; distinct from 1,2- or 1,5-diones.[1][2][3] |

| Molecular Formula | MW = 190.24 g/mol .[1][2][3][4] | |

| Structure | Ph-C(=O)-CH2-CH2-C(=O)-Et | |

| LogP | ~1.8 | Moderately lipophilic.[1][2][3] Requires Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) with non-polar retention mechanisms.[1][2][3] |

| Boiling Point | ~300°C (est.[1][2][3] atm) | High boiling point requires elevated GC oven temperatures (>280°C) to prevent carryover.[1][2][3] |

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

Target Application: Impurity profiling of bulk substances (powders, liquids).[1][2][3] Rationale: The electron ionization (EI) source provides a distinct fragmentation fingerprint, distinguishing the 1,4-dione from its 1,5-isomer (a common Stetter reaction byproduct).[1][2][3]

Sample Preparation (Liquid-Liquid Extraction)[1][2][3]

-

Weighing: Dissolve 10 mg of bulk sample in 10 mL of Methanol (HPLC Grade).

-

Dilution: Dilute 100

L of this solution into 900 -

Internal Standard: Add 10

L of Benzophenone-d10 (100 -

Filtration: Filter through a 0.22

m PTFE syringe filter into a GC vial.

Instrument Parameters[1][2][3][5]

-

System: Agilent 8890 GC / 5977B MSD (or equivalent).

-

Column: DB-5MS UI (30 m

0.25 mm -

Inlet: Splitless mode (1 min purge), 280°C.

-

Oven Program:

-

Initial: 60°C (Hold 1 min)

-

Ramp 1: 20°C/min to 200°C

-

Ramp 2: 10°C/min to 300°C (Hold 5 min)

-

-

Acquisition: Scan mode (m/z 40–400) for ID; SIM mode for quantitation.[1][2][3]

Detection & Fragmentation Logic

The 1,4-dione structure yields a specific fragmentation pattern driven by alpha-cleavage at the carbonyl groups.[1][2][3]

-

Target Ion (Quant): m/z 105 (Benzoyl cation,

).[1][2][3] -

Qualifier 1: m/z 77 (Phenyl cation,

).[1][2][3] -

Qualifier 2: m/z 57 (Propionyl cation,

). -

Differentiation: Unlike 1-phenyl-1,5-hexanedione, the 1,4-isomer may show a lower abundance of m/z 43 and a distinct ratio of m/z 105/133 due to the ethylene bridge stability.[1][2][3]

Method B: UHPLC-MS/MS

Target Application: Toxicology (Urine/Plasma) and trace environmental analysis.[1][2][3] Rationale: High sensitivity is required for biological matrices where PHD might exist as a minor metabolite or degradation product.[1][2][3]

Sample Preparation (Supported Liquid Extraction - SLE)

-

Aliquot: 200

L plasma/urine.[1][2][3] -

Loading: Load onto a diatomaceous earth SLE cartridge (e.g., Isolute SLE+). Wait 5 mins for absorption.

-

Elution: Elute with 2

600 -

Evaporation: Evaporate to dryness under

at 40°C. -

Reconstitution: Reconstitute in 100

L Mobile Phase A/B (50:50).

Instrument Parameters[1][2][3][5]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1

100 mm, 1.7 -

Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).[1][2][3]

-

Gradient:

MS/MS Transitions (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.[1][2][3] The diketone protonates readily at the carbonyl oxygen.[1][2][3]

| Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Assignment |

| 191.1 | 105.0 | 20 | Ph-CO cleavage (Quantifier) |

| 191.1 | 57.1 | 25 | Ethyl-CO cleavage |

| 191.1 | 77.0 | 35 | Phenyl ring |

Visual Analytical Workflow

The following diagram illustrates the decision matrix and workflow for selecting the appropriate method based on sample type.

Figure 1: Decision matrix for analytical method selection based on sample concentration and matrix complexity.

Method Validation & Quality Control

To ensure data integrity (Trustworthiness), the following validation parameters must be established in your local laboratory before routine use.

Linearity & Range[1][2][3][5]

-

GC-MS: 1.0 – 100

g/mL ( -

LC-MS/MS: 5.0 – 1000 ng/mL (

).[1][2][3] -

Note: Diketones can exhibit non-linear adsorption at very low concentrations on active sites in GC liners.[1][2][3] Use deactivated glass liners.

Recovery (Accuracy)

Perform spike-recovery studies at three levels (Low, Mid, High).[1][2][3]

Troubleshooting Common Issues

-

Tailing Peaks (GC): 1,4-diketones can enolize and interact with silanols.[1][2][3] Ensure the column is "UI" (Ultra Inert) grade.[1][2][3] If tailing persists, consider derivatization with MSTFA to form the trimethylsilyl enol ether, though direct analysis is usually sufficient.[1][2][3]

-

Carryover (LC): The lipophilic nature (LogP 1.[1][2][3]8) may cause sticking in the injector loop.[1][2][3] Use a needle wash of 90:10 Acetonitrile:Isopropanol.[1][2][3]

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11063216, this compound. Retrieved February 5, 2026, from [Link][1][2][3]

-

Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1][2][3] SWGDRUG Recommendations, Version 9.0. (Standard for validation protocols). Retrieved from [Link]

-

United Nations Office on Drugs and Crime (UNODC). (2021).[1][2][3] Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. (Contextual grounding for cathinone impurity profiling). Retrieved from [Link][1][2][3]

-

U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: this compound. Retrieved from [Link][1][2][3]

Sources

- 1. 1-Phenyl-1,5-hexanedione | C12H14O2 | CID 238513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Phenyl-1,2-hexanedione | C12H14O2 | CID 11805526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C12H14O2 | CID 11063216 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting Paal-Knorr synthesis with 1-phenyl-1,4-hexanedione

Topic: Troubleshooting Synthesis with 1-phenyl-1,4-hexanedione Ticket ID: PK-PH-HEX-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Substrate Challenge

Welcome to the technical support hub for the Paal-Knorr synthesis. You are working with This compound , an asymmetric 1,4-diketone. Unlike symmetric substrates (e.g., 2,5-hexanedione), your substrate presents two distinct carbonyl environments:

-

C1 (Phenyl-adjacent): Conjugated with the aromatic ring, making it less electrophilic and sterically hindered.

-

C4 (Ethyl-adjacent): An aliphatic ketone, more electrophilic and sterically accessible.

This asymmetry dictates the reaction kinetics and is the root cause of most failure modes (incomplete conversion or regiochemical stagnation). The following guide addresses these specific challenges.

Module 1: Mechanistic Diagnostics

Visualizing the Pathway

Before troubleshooting, verify your understanding of the reaction trajectory. The diagram below illustrates the critical rate-determining steps for your specific substrate.

Figure 1: Reaction pathway for this compound. Note that the aliphatic ketone (C4) is kinetically favored for the initial attack, but cyclization requires attacking the hindered phenyl-ketone (C1).

Module 2: Troubleshooting Guide (Q&A)

Category A: Reaction Stalled or Low Conversion

Q: I see starting material (SM) on TLC after 24 hours reflux. Why isn't it converting? A: This is likely due to the "Phenyl Wall" effect .

-

The Cause: The initial attack of the amine likely occurs at the C4 (ethyl) carbonyl because it is more accessible. However, the second step—ring closure—requires the nitrogen lone pair to attack the C1 (phenyl) carbonyl. This carbonyl is deactivated by conjugation with the benzene ring and sterically crowded.

-

The Fix:

-

Increase Acid Catalyst: If using acetic acid, switch to a stronger acid catalyst like p-Toluenesulfonic acid (p-TsOH) (1-5 mol%). The protonation of the C1 carbonyl is essential to overcome the conjugation barrier [1].

-

Water Removal: The reaction generates 2 equivalents of water.[1] This is an equilibrium process. Use a Dean-Stark trap (toluene reflux) or add Molecular Sieves (4Å) to drive the equilibrium forward [2].

-

Microwave Irradiation: Thermal heating is often insufficient for deactivated carbonyls. Microwave irradiation (see Protocol B) can accelerate the dehydration step significantly [3].

-

Q: My product is a mixture of Pyrrole and Furan. How do I stop Furan formation? A: Furan formation is the primary competitive side reaction.

-

The Cause: Under acidic conditions, the enol form of the diketone can attack the other carbonyl before the amine does. This cyclodehydration leads to 2-phenyl-5-ethylfuran. This happens if the amine is not nucleophilic enough or if the amine concentration is too low [4].

-

The Fix:

-

Amine Excess: Ensure you are using at least 1.2 to 1.5 equivalents of amine relative to the diketone.

-

Order of Addition: Mix the amine and diketone before adding the acid catalyst. Allow the imine to form (15-30 mins) before heating or adding strong acid.

-

Category B: Impurity Profiling

Q: I have a dark, tarry baseline on my TLC. What is it? A: This indicates oligomerization .

-

The Cause: Pyrroles are electron-rich and can polymerize (pyrrole red) in the presence of strong acids and oxygen.

-

The Fix:

-

Inert Atmosphere: Run the reaction under Nitrogen or Argon.

-

Acid Neutralization: Quench the reaction immediately upon completion with saturated NaHCO₃. Do not let the crude reaction sit in acidic media.

-

Module 3: Optimized Protocols

Protocol A: Standard Thermal (Dean-Stark)

Best for scale-up (>1g) where microwave is unavailable.

| Parameter | Specification |

| Solvent | Toluene (or Benzene if permitted) |

| Stoichiometry | 1.0 eq Diketone : 1.2 eq Amine : 0.05 eq p-TsOH |

| Setup | Round bottom flask + Dean-Stark trap + Reflux condenser |

| Time | 4–12 Hours (Monitor by TLC) |

Step-by-Step:

-

Dissolve this compound (1.0 eq) and primary amine (1.2 eq) in Toluene (0.5 M concentration).

-

Stir at room temperature for 20 minutes to promote initial hemiaminal formation.

-

Add p-Toluenesulfonic acid monohydrate (5 mol%).

-

Heat to vigorous reflux. Ensure water is collecting in the trap.

-

Stop Point: When SM disappears or Furan byproduct appears.

Protocol B: Microwave-Assisted (High Throughput)

Best for difficult amines (e.g., anilines) or rapid screening.

| Parameter | Specification |

| Solvent | Ethanol or Solvent-Free (Neat) |

| Stoichiometry | 1.0 eq Diketone : 1.5 eq Amine |

| Catalyst | Montmorillonite K-10 Clay or Acetic Acid (10%) |

| Settings | 100–120°C, 150W (Max Power) |

Step-by-Step:

-

In a microwave vial, combine diketone and amine.

-

Add acidic support (e.g., 100mg K-10 clay per mmol) OR 2 drops of glacial acetic acid.

-

Seal and irradiate at 120°C for 5–10 minutes [5].

-

Cool, filter (to remove clay), and concentrate.

Module 4: Isolation & Purification Decision Tree

Use the following logic flow to determine the best purification method for your crude mixture.

Figure 2: Purification workflow. Note the warning regarding Silica Gel; pyrroles can be acid-sensitive, so neutral alumina is often preferred for chromatography.

References

-

Amarnath, V., et al. (1991).[2][3][4] "Mechanism of the Paal-Knorr Pyrrole Synthesis." Journal of Organic Chemistry. Explains the rate-limiting step and the necessity of acid catalysis for hindered ketones.

-

Smith, M. B. (2020).[5] March's Advanced Organic Chemistry. Wiley. (General reference for dehydration equilibria in heterocycle synthesis).

-

Minetto, G., et al. (2005).[2][4][6] "Microwave-Assisted Paal-Knorr Reaction." European Journal of Organic Chemistry.[4][6] Details the acceleration of pyrrole synthesis using microwave irradiation.

-

Organic Chemistry Portal. "Paal-Knorr Furan Synthesis." Highlights the competitive pathway when amines are insufficient.

-

Rao, H. S. P., & Jothilingam, S. (2004).[4] "Microwave mediated facile one-pot synthesis of polyarylpyrroles." Tetrahedron.

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. scribd.com [scribd.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

Technical Support Center: Catalyst Selection for 1-Phenyl-1,4-hexanedione Cyclization

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the intramolecular cyclization of 1-phenyl-1,4-hexanedione. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical choices in catalyst selection that dictate the reaction outcome. Here, we move beyond simple protocols to explain the causality behind the chemistry, ensuring your experiments are built on a foundation of scientific integrity and practical expertise.

Core Concepts: The Duality of 1,4-Dione Cyclization

This compound is a versatile substrate that can yield two distinct cyclic products depending entirely on the catalytic conditions employed. The choice between an acid or a base catalyst directs the reaction down one of two classical organic chemistry pathways: the Paal-Knorr furan synthesis or an intramolecular aldol condensation. Understanding the mechanism of each is paramount to achieving high selectivity and yield.

-

Pathway A: Acid-Catalyzed Paal-Knorr Furan Synthesis. Under acidic conditions, the reaction proceeds through a bis-enol intermediate or, more commonly, the protonation of one carbonyl followed by nucleophilic attack from the enol of the other carbonyl.[1][2] Subsequent dehydration is driven by the formation of a stable, aromatic furan ring.[2]

-

Pathway B: Base-Catalyzed Intramolecular Aldol Condensation. In the presence of a base, a proton is abstracted from an α-carbon to form an enolate. This enolate then acts as an intramolecular nucleophile, attacking the other carbonyl group.[3][4] This cyclization preferentially forms thermodynamically stable five- or six-membered rings.[3][5] For this compound, this results in a five-membered cyclopentenone ring after dehydration.[4]

The choice of catalyst is the primary control point for directing the cyclization towards the desired product.

Frequently Asked Questions (FAQs)

Q1: Which catalyst should I choose to selectively synthesize the furan, 2-methyl-5-phenylfuran?

A: To selectively form the furan, you must use an acid catalyst. Protic acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), or hydrochloric acid (HCl) are standard choices for the Paal-Knorr synthesis.[6] Lewis acids can also be employed, but protic acids are generally more common and cost-effective for this transformation. The key is to facilitate the dehydration that leads to the aromatic ring.[1]

Q2: Which catalyst is best for forming the cyclopentenone product?

A: A base catalyst is required for the intramolecular aldol condensation to yield 3-methyl-5-phenyl-2-cyclopenten-1-one.[4] Aqueous solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) are highly effective. The choice of base can influence reaction kinetics, but for this substrate, a simple hydroxide base is typically sufficient to generate the necessary enolate for cyclization.

Q3: Can I form a six-membered ring via the aldol pathway?

A: It is highly unlikely with this substrate. Intramolecular aldol reactions strongly favor the formation of five- and six-membered rings due to their inherent thermodynamic stability (low ring strain).[3][5] For this compound, abstraction of a proton from the C5 methyl group would lead to a stable five-membered ring. Abstraction from the C2 methylene group would lead to a strained four-membered ring, which is energetically unfavorable.[5] Therefore, the five-membered cyclopentenone is the expected product.

Q4: What is the role of the solvent?

A: The solvent plays a crucial role in both pathways.

-

For the Paal-Knorr (acid) synthesis: A non-polar, aprotic solvent like toluene or benzene is ideal. These solvents allow for the azeotropic removal of water using a Dean-Stark apparatus, which drives the reaction equilibrium towards the dehydrated furan product.[6]

-

For the aldol (base) condensation: A protic solvent like ethanol or methanol is often used. These solvents readily dissolve the dione and the hydroxide base. The reaction can also be run in a biphasic system if necessary.

Q5: How does temperature affect the reaction outcome?

A: Temperature is a critical parameter for controlling the final product, especially in the aldol condensation.

-

Paal-Knorr: This reaction typically requires heating to reflux to facilitate both the cyclization and the removal of water.[6]

-

Aldol Reaction: The initial aldol addition can often occur at room temperature or below. However, the subsequent condensation (dehydration to form the α,β-unsaturated ketone) usually requires heat.[4] If you see "heat" in an aldol protocol, the dehydrated condensation product is the intended target.[4]

Troubleshooting Guide

This section addresses common issues encountered during the cyclization of this compound.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. (Acid Route): Catalyst is too weak or deactivated; insufficient heating; water not being effectively removed. 2. (Base Route): Base is not strong enough to form the enolate; reaction temperature is too low. | 1. (Acid Route): Switch to a stronger acid (e.g., H₂SO₄). Ensure the Dean-Stark apparatus is functioning correctly and the system is at a steady reflux. 2. (Base Route): Increase the concentration of the base or switch to a stronger base like potassium tert-butoxide (if needed). Gently heat the reaction mixture to promote condensation. |

| Formation of a Mixture of Furan and Cyclopentenone | The reaction conditions are not sufficiently selective. This can happen if the reaction medium has both acidic and basic character, or if a Lewis acid with borderline activity is used. | Re-evaluate your catalyst and solvent choice. Ensure your starting materials and solvent are free from acidic or basic impurities. For the acid route, use a non-coordinating solvent like toluene. For the base route, ensure no adventitious acid is present. |

| Incomplete Dehydration (Aldol Addition Product Observed) | (Base Route): The reaction was not heated sufficiently or for long enough to drive the elimination of water from the intermediate β-hydroxy ketone. | After the initial cyclization, increase the temperature of the reaction mixture (e.g., to reflux) to promote the E1cB elimination step. Monitor by TLC until the starting material and intermediate are consumed. |

| Formation of Polymeric Byproducts | 1. (Acid Route): Excessively harsh acidic conditions (e.g., high concentration of H₂SO₄ at high temperatures) can cause degradation or polymerization of the furan product or starting material. 2. (Base Route): Intermolecular aldol reactions can compete with the desired intramolecular pathway, especially at high substrate concentrations. | 1. (Acid Route): Use a milder acid like p-TsOH.[6] Reduce the catalyst loading or reaction temperature. 2. (Base Route): Run the reaction at a lower concentration (high dilution conditions) to favor the intramolecular pathway over intermolecular polymerization. |

| Unexpected Side Products | (General): The phenyl group or the dicarbonyl system may undergo unforeseen side reactions under harsh conditions, such as sulfonation with H₂SO₄ or fragmentation.[7] | Use the mildest possible conditions that still afford a reasonable reaction rate. Analyze the side products by GC-MS or LC-MS to diagnose the issue and adjust the reaction conditions accordingly. Consider using milder catalysts (e.g., silica-supported acids).[8] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-5-phenylfuran (Paal-Knorr Synthesis)

This protocol is optimized for the selective formation of the furan derivative via acid catalysis.

Step-by-Step Methodology:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (e.g., 10 mmol).

-

Add toluene (50 mL) to dissolve the starting material.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.05-0.10 equivalents).[6]

-

Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting dione spot is no longer visible.

-

Once complete, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to quench the acid, followed by a wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield pure 2-methyl-5-phenylfuran.

Protocol 2: Synthesis of 3-Methyl-5-phenyl-2-cyclopenten-1-one (Intramolecular Aldol)

This protocol is designed for the selective synthesis of the cyclopentenone via base catalysis.

Step-by-Step Methodology:

-

Dissolve this compound (e.g., 10 mmol) in ethanol (50 mL) in a round-bottom flask with a magnetic stir bar.

-

Slowly add an aqueous solution of sodium hydroxide (e.g., 10% w/v) dropwise with vigorous stirring.

-

Stir the reaction at room temperature. If the reaction is slow, gently heat the mixture (e.g., to 50-60 °C) to promote the condensation step.

-

Monitor the reaction progress by TLC. The product is typically more conjugated and will have a different Rf value.

-

Upon completion, cool the mixture to room temperature and carefully neutralize it with a dilute aqueous solution of HCl until it is pH ~7.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product via flash column chromatography on silica gel to yield pure 3-methyl-5-phenyl-2-cyclopenten-1-one.

References

-

Bauer, E. B. (n.d.). Cyclization of Diols Using Ferrocenium Cations & Other Iron-Based Catalysts. University of Missouri-St. Louis. Available at: [Link]

-

AHP Chemical Co., Ltd. (n.d.). Understanding 1,4-Cyclohexanedione: Properties, Synthesis, and Market Trends. Available at: [Link]

-

MDPI. (2023). Intramolecular Cyclization. In Encyclopedia. Available at: [Link]

-

De, S. K. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7. Available at: [Link]

-

Molnar, M., et al. (2022). Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. Molecules, 27(21), 7241. Available at: [Link]

-

He, W., et al. (2004). Polarizing the Nazarov Cyclization: The Impact of Dienone Substitution Pattern on Reactivity and Selectivity. Journal of the American Chemical Society, 126(17), 5437-5449. Available at: [Link]

-

Kuroda, H., & Izawa, H. (2007). Synthesis and Acid- or Base- Catalyzed Cyclization of Various 4-Pentyne-1,3-dione Derivatives. Bulletin of the Chemical Society of Japan, 80(1), 183-189. Available at: [Link]

-

Zhang, C., et al. (2020). Gold(I)-Catalyzed Intramolecular Cyclization/Intermolecular Cycloaddition Cascade: Fast Track to Polycarbocycles and Mechanistic Insights. Research Square. Available at: [Link]

-

Nakahara, K., & Yamaguchi, K. (2021). Stepwise Reactions Between Cyclic 1,4-Diazadienes and Ketenes: Characteristics and Mechanism. Heterocycles, 102(3), 534. Available at: [Link]

-

Leah4sci. (2016, May 19). Intramolecular Aldol Condensation Reaction Mechanism + Trick [Video]. YouTube. Available at: [Link]

-

Oxford Academic. (n.d.). Synthesis and Acid- or Base-Catalyzed Cyclization of Various 4-Pentyne-1,3-dione Derivatives. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Urgel, J. I., et al. (2024). On-surface cyclization of vinyl groups on poly-para-phenylene involving an unusual pentagon to hexagon transformation. Nature Communications, 15(1), 1933. Available at: [Link]

-

Wang, H., et al. (2022). Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester. Organic Letters, 24(2), 643-648. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Available at: [Link]

-